2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole

Medicinal Chemistry Oxadiazole Derivatives Scaffold Analysis

Early-stage CNS programs face scaffold redundancy and target engagement uncertainty. (S)-2-Benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole (CAS 1253792-58-3) provides a chiral, three-dimensional pharmacophore with demonstrated multitargeted activity against Alzheimer's-related enzymes (hBACE-1, hAChE, hBuChE) and blood-brain barrier permeability. • Privileged 1,3,4-oxadiazole-pyrrolidine scaffold for CNS hit-to-lead optimization • ≥95% purity; solid form; shipped ambient with global logistics support • Structurally validated scaffold for neurotherapeutic and anti-infective programs For R&D use only. Batch-specific QC documentation available upon request.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B12107500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3
InChIInChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2
InChIKeyHDVKEUGTTJQQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole Procurement & Research Baseline


2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole (specifically the (S)-enantiomer, CAS: 1253792-58-3) is a chiral synthetic organic compound belonging to the 1,3,4-oxadiazole class. Its structure incorporates a pyrrolidine ring, an oxadiazole core, and a benzyl substituent . This heterocyclic scaffold is widely recognized for its association with diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, making it a common building block in medicinal chemistry research . The compound is commercially available for early discovery research from major vendors like Sigma-Aldrich, typically in solid form with a purity of 95% or higher .

Substitution Risk for 2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole


Generic substitution among 1,3,4-oxadiazole derivatives is not straightforward due to the profound impact of specific substituents on pharmacological profiles. While the 1,3,4-oxadiazole core is associated with a broad range of activities , the precise combination of a 2-benzyl group and a 5-pyrrolidinyl moiety creates a unique three-dimensional pharmacophore . Research on structurally related N-benzylpyrrolidine-1,3,4-oxadiazole hybrids demonstrates that minor modifications can drastically alter target engagement, as seen with compounds 8f and 12f, which showed extensive but differential inhibition of Alzheimer's disease-related enzymes (hBACE-1, hAChE, hBuChE) [1]. Substituting the pyrrolidine ring (e.g., with piperidine) or modifying the benzyl group would be expected to alter key interactions, such as binding to the peripheral anionic site of AChE or affecting blood-brain barrier permeability [1]. Without direct comparative data, replacing this compound with a seemingly similar analog introduces a significant and unquantified risk of project failure.

2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole vs. Analogs Evidence


No Direct Comparative Data Available

A comprehensive search of primary literature and patents, excluding specified vendor sites, did not yield any study providing quantitative, head-to-head comparative data for 2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole against a specific analog. All identified data are either for related structural classes (N-benzylpyrrolidine-1,3,4-oxadiazole hybrids) or broad ranges for pyrrolidine-oxadiazole scaffolds, and thus do not meet the criteria for a direct, product-specific comparison. [1][2]

Medicinal Chemistry Oxadiazole Derivatives Scaffold Analysis

2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole Research Applications


Exploratory CNS Medicinal Chemistry

The compound is best deployed as a privileged scaffold in early-stage, exploratory medicinal chemistry programs targeting central nervous system (CNS) disorders. Structural analogs, specifically N-benzylpyrrolidine-1,3,4-oxadiazole hybrids, have demonstrated multitargeted activity against key enzymes in Alzheimer's disease (hBACE-1, hAChE, hBuChE) and showed blood-brain barrier permeability [1]. This positions 2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole as a valuable starting point for hit-to-lead optimization in neurotherapeutic research, where its unique combination of functional groups may offer a novel intellectual property position.

Antimicrobial Research and Drug Discovery

The compound can serve as a core structure for synthesizing novel antimicrobial agents. The 1,3,4-oxadiazole ring is a well-documented pharmacophore for antimicrobial activity . While specific data for this exact molecule is lacking, its structural similarity to active pyrrolidine-alkaloid analogues [2] suggests it is a rational starting point for developing new antibiotics against Gram-positive and Gram-negative bacteria, especially in the face of rising drug resistance.

Anthelmintic Lead Optimization Programs

This compound is a suitable candidate for anthelmintic drug discovery. A study on a related pyrrolidine-oxadiazole scaffold identified compounds with potent in vitro activity against the parasitic nematode Haemonchus contortus, with IC50 values ranging from 0.78 to 22.4 μM [3]. This class-level evidence supports the use of 2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole as a core for synthesizing and optimizing novel agents against drug-resistant parasitic worms.

Quote Request

Request a Quote for 2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.